Orphenadrine N-oxide Orphenadrine N-oxide
Brand Name: Vulcanchem
CAS No.: 29215-00-7
VCID: VC21163387
InChI: InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3
SMILES: CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

Orphenadrine N-oxide

CAS No.: 29215-00-7

Cat. No.: VC21163387

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Orphenadrine N-oxide - 29215-00-7

Specification

CAS No. 29215-00-7
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide
Standard InChI InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3
Standard InChI Key XMSSICJSZNPVFX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
Canonical SMILES CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]

Introduction

Chemical Properties and Structure

Molecular Identification and Basic Properties

Orphenadrine N-oxide is formally identified as N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethan-1-amine oxide with the CAS registry number 29215-00-7 . The compound has a molecular formula of C18H23NO2 and a precise molecular weight of 285.38072 g/mol . This molecular composition reflects the addition of one oxygen atom to the parent orphenadrine structure, resulting from the oxidation of the tertiary amine nitrogen.

PropertyValue
Compound NameOrphenadrine N-Oxide
SynonymsN,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethan-1-amine oxide
CAS Registry Number29215-00-7
Molecular FormulaC18H23NO2
Molecular Weight285.38072 g/mol

Structural Characteristics

The chemical structure of Orphenadrine N-oxide maintains the core framework of orphenadrine, consisting of a diphenylmethane structure with one of the phenyl rings bearing a methyl group at the ortho position (o-tolyl). A key distinguishing feature is the oxidized dimethylamino group, where the nitrogen atom forms a covalent bond with oxygen, creating the N-oxide functional group. This structural modification significantly alters the compound's physicochemical properties, including increased polarity and modified hydrogen bonding capabilities.

Related Compounds and Derivatives

Orphenadrine N-oxide belongs to a family of related compounds with varying structural modifications. Notable among these is the deuterated analog, Orphenadrine-d3 N-Oxide, which incorporates three deuterium atoms in place of hydrogen atoms within the molecule . Other important related compounds include:

  • Orphenadrine (C18H23NO, 269.39 g/mol) - The parent compound

  • Orphenadrine-d3 (C18H20D3NO, 272.41 g/mol) - Deuterated variant

  • Orphenadrine-d4 (C18H19NOD4, 273.41 g/mol) - Deuterated variant with four deuterium atoms

  • Tofenacin HCl (C17H21NO·HCl, 291.82 g/mol) - Also known as N-Desmethyl Orphenadrine HCl

Analytical Methods and Detection

Chromatographic Analysis

Orphenadrine N-oxide can be analyzed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). This analytical approach provides high sensitivity and selectivity for the compound, allowing for accurate identification and quantification even at low concentrations (in the nanogram per milliliter range) . Such methods are particularly valuable in pharmacokinetic studies, metabolic research, and quality control processes.

One validated analytical method employs a propylamino LC column for chromatographic separation, followed by MS/MS detection in positive ion electrospray mode using multiple reaction monitoring . This technique enables simultaneous quantitation of orphenadrine, its N-oxide metabolite, and their deuterium-labeled analogues in biological matrices such as plasma and urine.

Detection Parameters and Sensitivity

The LC/MS/MS detection of Orphenadrine N-oxide typically demonstrates excellent sensitivity, with validated linear concentration ranges extending from 0.4 to 100.0 ng/ml . This level of detection sensitivity makes the method suitable for pharmacokinetic studies, where low concentrations of drug metabolites need to be accurately measured.

Analytical ParameterValue/Description
Detection MethodLC/MS/MS with positive ion electrospray
Column TypePropylamino LC column
Linear Range for N-oxides0.4-100.0 ng/ml
Monitoring ModeMultiple reaction monitoring
Internal StandardOrphenadrine
Sample PreparationLiquid-liquid extraction

Sample Preparation Techniques

Sample preparation for Orphenadrine N-oxide analysis typically involves liquid-liquid extraction from biological matrices. This process includes the addition of an internal standard (often the parent compound orphenadrine) to ensure accurate quantification . The extraction efficiency and recovery rates are generally acceptable, with validation studies showing variability below 15% at most concentration levels.

Pharmacological Properties and Significance

Metabolic Relationship to Orphenadrine

Orphenadrine N-oxide represents a Phase I metabolite of orphenadrine, formed through N-oxidation by hepatic enzymes, particularly flavin-containing monooxygenases (FMOs) and certain cytochrome P450 isoforms. This metabolic transformation generally reduces the pharmacological activity of tertiary amine drugs by decreasing their ability to cross the blood-brain barrier and interact with central nervous system receptors.

Research Applications and Significance

Use as Analytical Reference Standards

Orphenadrine N-oxide and its deuterated analogs serve as important reference standards in analytical chemistry, particularly in drug metabolism studies, pharmacokinetic analyses, and quality control processes. The availability of these reference compounds enables accurate identification and quantification of metabolites in biological samples, supporting pharmaceutical research and development .

Metabolic Pathway Research

The study of Orphenadrine N-oxide formation provides insights into drug metabolism pathways, particularly N-oxidation reactions mediated by flavin-containing monooxygenases and specific cytochrome P450 isoforms. Understanding these metabolic transformations is essential for predicting drug-drug interactions, optimizing dosing regimens, and developing improved therapeutic agents with favorable pharmacokinetic properties.

Pharmacokinetic Investigations

The simultaneous determination of orphenadrine and its N-oxide metabolite enables comprehensive pharmacokinetic profiling, including assessments of metabolic ratios, clearance rates, and potential accumulation in specific populations. For instance, research has incorporated methods for detecting these compounds in maternal and fetal plasma, providing valuable information about comparative drug metabolism between mother and fetus .

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